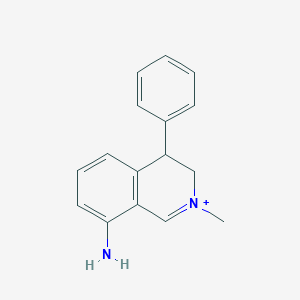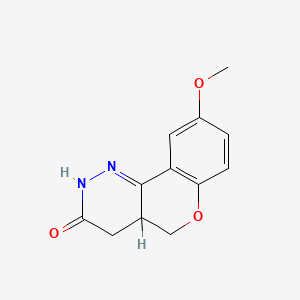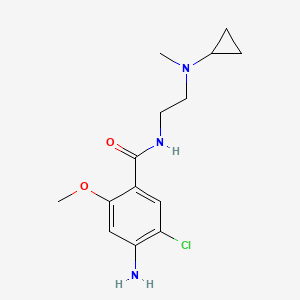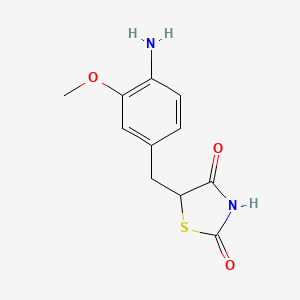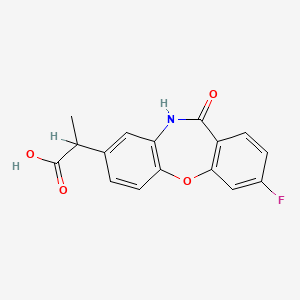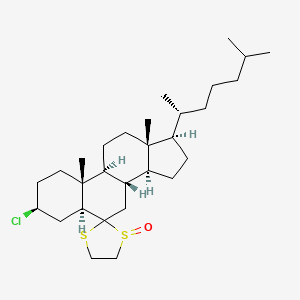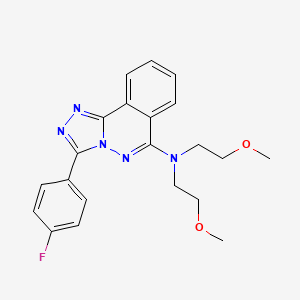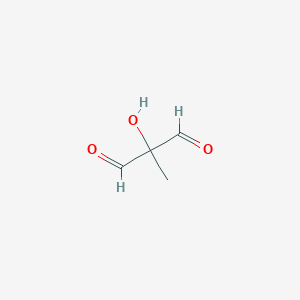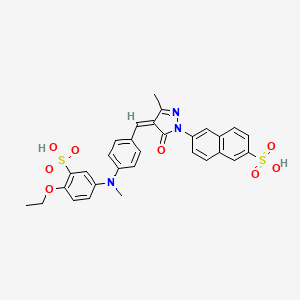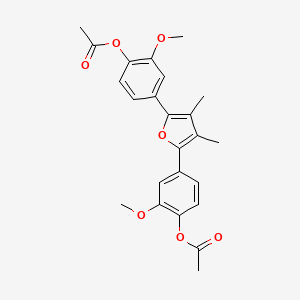
4,4'-(3,4-Dimethyl-2,5-furandiyl)bis(2-methoxyphenol) diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(3,4-Dimethyl-2,5-furandiyl)bis(2-methoxyphenol) diacetate is a chemical compound with the molecular formula C24H24O7 It is known for its unique structure, which includes a furan ring substituted with dimethyl and methoxyphenol groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(3,4-Dimethyl-2,5-furandiyl)bis(2-methoxyphenol) diacetate typically involves the reaction of 3,4-dimethylfuran with 2-methoxyphenol in the presence of an acetylating agent. The reaction conditions often include the use of a catalyst, such as sulfuric acid or acetic anhydride, to facilitate the acetylation process. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(3,4-Dimethyl-2,5-furandiyl)bis(2-methoxyphenol) diacetate may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient production. The use of advanced purification techniques, such as crystallization or chromatography, ensures the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(3,4-Dimethyl-2,5-furandiyl)bis(2-methoxyphenol) diacetate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The methoxy and acetoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-(3,4-Dimethyl-2,5-furandiyl)bis(2-methoxyphenol) diacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antioxidant or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of 4,4’-(3,4-Dimethyl-2,5-furandiyl)bis(2-methoxyphenol) diacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-(3,4-Dimethyltetrahydrofuran-2,5-diyl)bis(2,6-dimethoxyphenol)
- 4,4’-(2,5-Furandiyl)bis[N’-(3-pentanyl)benzenecarboximidamide]
- 4,4’-(2,5-Furandiyl)bis(N-hydroxybenzenecarboximidamide)
Uniqueness
4,4’-(3,4-Dimethyl-2,5-furandiyl)bis(2-methoxyphenol) diacetate stands out due to its unique combination of functional groups and structural features
Eigenschaften
CAS-Nummer |
10035-28-6 |
|---|---|
Molekularformel |
C24H24O7 |
Molekulargewicht |
424.4 g/mol |
IUPAC-Name |
[4-[5-(4-acetyloxy-3-methoxyphenyl)-3,4-dimethylfuran-2-yl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C24H24O7/c1-13-14(2)24(18-8-10-20(30-16(4)26)22(12-18)28-6)31-23(13)17-7-9-19(29-15(3)25)21(11-17)27-5/h7-12H,1-6H3 |
InChI-Schlüssel |
ZYUGMPHPYOGBQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC(=C1C)C2=CC(=C(C=C2)OC(=O)C)OC)C3=CC(=C(C=C3)OC(=O)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


